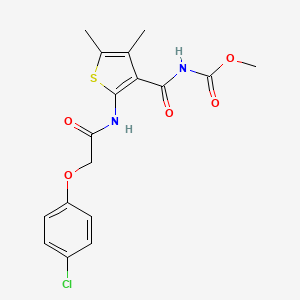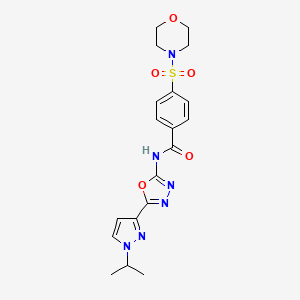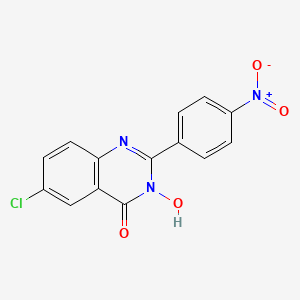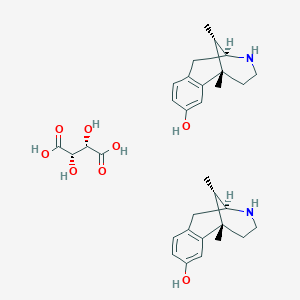![molecular formula C6H7F3O4 B2710171 2-[3-(Trifluoromethyl)oxetan-3-yl]oxyacetic acid CAS No. 2167257-58-9](/img/structure/B2710171.png)
2-[3-(Trifluoromethyl)oxetan-3-yl]oxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Trifluoromethyl)oxetan-3-yl]oxyacetic acid is an organic compound with the molecular formula C6H7F3O4 It is characterized by the presence of a trifluoromethyl group attached to an oxetane ring, which is further connected to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)oxetan-3-yl]oxyacetic acid typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving appropriate precursors. For instance, a trifluoromethyl-substituted epoxide can undergo ring closure to form the oxetane ring.
Attachment of the Acetic Acid Moiety: The oxetane ring is then functionalized with an acetic acid group. This can be achieved through an esterification reaction, where the oxetane derivative reacts with a suitable acetic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(Trifluoromethyl)oxetan-3-yl]oxyacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Substitution: The trifluoromethyl group or other substituents on the oxetane ring can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be employed.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2-[3-(Trifluoromethyl)oxetan-3-yl]oxyacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 2-[3-(Trifluoromethyl)oxetan-3-yl]oxyacetic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the oxetane ring provides structural rigidity. These features enable the compound to modulate specific biochemical pathways, leading to desired therapeutic or industrial effects.
Comparación Con Compuestos Similares
Similar Compounds
2-[3-(Trifluoromethyl)oxetan-3-yl]ethanol: Similar structure but with an ethanol moiety instead of acetic acid.
2-[3-(Trifluoromethyl)oxetan-3-yl]methanol: Contains a methanol group instead of acetic acid.
2-[3-(Trifluoromethyl)oxetan-3-yl]propanoic acid: Features a propanoic acid group instead of acetic acid.
Uniqueness
2-[3-(Trifluoromethyl)oxetan-3-yl]oxyacetic acid is unique due to its combination of a trifluoromethyl group, an oxetane ring, and an acetic acid moiety. This combination imparts distinct chemical and physical properties, such as increased stability, enhanced reactivity, and specific biological activity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-[3-(trifluoromethyl)oxetan-3-yl]oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O4/c7-6(8,9)5(2-12-3-5)13-1-4(10)11/h1-3H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUCPYQFMYFSDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C(F)(F)F)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(Hydroxymethyl)cyclooctyl]prop-2-enamide](/img/structure/B2710091.png)




![8-(4-chlorobenzenesulfonyl)-N,N-diethyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-amine](/img/structure/B2710101.png)
![4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2710103.png)
![Methyl 3-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride](/img/structure/B2710105.png)
![4-methoxy-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide](/img/structure/B2710106.png)

![ethyl 2-[(4-methylpiperidine-1-carbothioyl)amino]benzoate](/img/structure/B2710108.png)
![N-(2-methoxy-5-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2710110.png)

